molecular formula C9H9FO B1303439 2'-Fluoro-4'-methylacetophenone CAS No. 29427-48-3

2'-Fluoro-4'-methylacetophenone

Cat. No. B1303439
CAS RN: 29427-48-3
M. Wt: 152.16 g/mol
InChI Key: IBABHBXTLZNGAV-UHFFFAOYSA-N
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Description

2'-Fluoro-4'-methylacetophenone is a chemical compound that is part of the acetophenone family, characterized by a fluorine atom at the 2' position and a methyl group at the 4' position of the acetophenone structure. This compound is of interest due to its potential applications in various chemical syntheses and its unique physical and chemical properties influenced by the presence of the fluorine atom.

Synthesis Analysis

The synthesis of related fluorinated acetophenones has been explored in several studies. For instance, the synthesis of 4-fluoroacetophenone derivatives can be achieved through the cyclization of 2-hydroxyacetophenone hydrazones, followed by treatment with alcohols or F-TEDA-BF4 in acetonitrile and methanol . Another approach involves the acetylation, methylation, and Fries rearrangement of aminophenols, as demonstrated in the synthesis of 4-Choloro-2-hydroxyacetophenone . Additionally, electrophilic and nucleophilic fluorination methods have been employed to introduce fluorine atoms into the acetophenone side chain, yielding para-substituted α-fluoroacetophenones .

Molecular Structure Analysis

The molecular structure of fluorinated acetophenones has been studied using techniques such as Fourier transform microwave spectroscopy and quantum chemical calculations. These studies have revealed the effects of fluorination on the geometries and intermolecular non-covalent interactions of the molecules. For example, in the case of 4-fluoroacetophenone, the presence of fluorine influences the hydrogen bonding patterns in its monohydrate form .

Chemical Reactions Analysis

Fluorinated acetophenones participate in various chemical reactions, including Baeyer-Villiger oxidation, which can transform fluorophenylketones into fluorophenols . The lithium enolate of 4-fluoroacetophenone has been studied for its reactivity in aldol reactions, revealing insights into the solution chemistry and dynamics of enolate formation . Furthermore, the reactivity of fluorinated acetophenones can be modified through different synthetic routes, as shown by the preparation of 5-Fluoro-2-hydroxyacetophenone from p-aminophenol .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2'-Fluoro-4'-methylacetophenone are influenced by the fluorine and methyl substituents on the acetophenone core. Fluorination can affect the acidity of the α-hydrogen, the electronic properties of the carbonyl group, and the overall molecular polarity. These changes can have significant implications for the solubility, boiling point, and reactivity of the compound. The presence of the methyl group can also influence the steric environment and the compound's reactivity in electrophilic and nucleophilic reactions .

Scientific Research Applications

Enzymatic Baeyer–Villiger Oxidation

A study by Moonen, Rietjens, and van Berkel (2001) employed 19F nuclear magnetic resonance (NMR) to study the enzymatic Baeyer–Villiger oxidation of fluorinated acetophenones, including 2'-Fluoro-4'-methylacetophenone. The research demonstrated the conversion of these compounds in bacterial cells and purified enzyme systems, highlighting the utility of 19F NMR in tracking the conversion of fluorinated compounds in biological systems for the production of industrially relevant chemicals (Moonen, Rietjens, & van Berkel, 2001).

Antimycobacterial Activity

Ali and Yar (2007) synthesized novel derivatives involving 2'-Fluoro-4'-methylacetophenone to evaluate their antimycobacterial activities. Their findings indicated significant antimycobacterial properties, suggesting potential applications in developing new therapeutics against mycobacterial infections (Ali & Yar, 2007).

Synthesis of Heterocyclic Compounds

Alkhathlan (2003) explored the cyclization of 2-hydroxyacetophenone hydrazones, leading to the synthesis of compounds including 4-fluoromethyl-4-methoxy-1,3-benzoxazinones. This research highlights the chemical versatility of fluorinated acetophenones in synthesizing novel heterocyclic compounds with potential applications in various fields of chemistry and material science (Alkhathlan, 2003).

Synthesis of Tin(II) Complexes

Singh (2010) reported on the synthesis and characterization of tin(II) complexes using fluorinated Schiff bases derived from amino acids and 2'-Fluoro-4'-methylacetophenone. These complexes exhibit potential for antibacterial applications, showcasing the role of fluorinated acetophenones in developing new metal-organic frameworks and complexes for various biomedical applications (Singh, 2010).

Insecticidal Activities

Liu et al. (2005) synthesized a series of compounds based on 2'-Fluoro-4'-methylacetophenone, demonstrating notable insecticidal activity against Homopteran and Lepidopteran pests. This indicates the potential of such fluorinated compounds in developing new, more effective insecticides (Liu et al., 2005).

Safety And Hazards

2’-Fluoro-4’-methylacetophenone is classified as a hazardous substance. It is harmful if swallowed and causes skin irritation. It is recommended to wear protective gloves, protective clothing, and eye protection when handling this compound. It should be used only outdoors or in a well-ventilated area and kept away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

1-(2-fluoro-4-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c1-6-3-4-8(7(2)11)9(10)5-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBABHBXTLZNGAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380968
Record name 2'-Fluoro-4'-methylacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Fluoro-4'-methylacetophenone

CAS RN

29427-48-3
Record name 2'-Fluoro-4'-methylacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

54 mL solution of 5.0 g 1-bromo-2-fluoro-4-methylbenzene, 10 g tributyl(1-ethoxyvinyl)tin and 1.53 g tetrakis (triphenylphosphine) palladium in toluene was heated at 120° C. for 2 hours. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate, 10% aqueous potassium fluoride solution was added thereto and stirred for 30 minutes, and formed insolubles were filtered off through Celite. The organic layer was washed with water, then hydrolyzed by vigorously stirring it together with 5 N aqueous hydrochloric acid, and the organic layer was further washed with water and brine. The solution was dried over anhydrous sodium sulfate, then the solvent was removed, and the resulting residue was purified by silica gel column chromatography (hexane/ethyl acetate) to give 4.61 g of 2′-fluoro-4′-methylacetophenone (yellow oil) as a crude product. From 4.61 g crude 2′-fluoro-4′-methylacetophenone, 4.1 g of the title compound (yellow oil) was obtained by the same method as in Production Example 3.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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